1-Bromo-3,5-difluoro-2-(2,2,2-trifluoroethoxy)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Bromo-3,5-difluoro-2-(2,2,2-trifluoroethoxy)benzene is an organic compound that belongs to the class of halogenated aromatic compounds It is characterized by the presence of bromine, fluorine, and trifluoroethoxy groups attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Bromo-3,5-difluoro-2-(2,2,2-trifluoroethoxy)benzene typically involves the halogenation and fluorination of benzene derivativesThe reaction conditions often require the use of strong bases and solvents such as dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF) to facilitate the substitution process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through techniques such as distillation, recrystallization, or chromatography to ensure high purity and quality .
Chemical Reactions Analysis
Types of Reactions
1-Bromo-3,5-difluoro-2-(2,2,2-trifluoroethoxy)benzene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding phenols or reduction to remove halogen atoms.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck reactions, to form biaryl compounds.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for coupling reactions, strong bases like potassium tert-butoxide for nucleophilic substitution, and oxidizing agents such as potassium permanganate for oxidation reactions. The reaction conditions often involve elevated temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an amino-substituted benzene derivative, while coupling reactions can produce biaryl compounds with various functional groups .
Scientific Research Applications
1-Bromo-3,5-difluoro-2-(2,2,2-trifluoroethoxy)benzene has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions due to its ability to form stable complexes with biological molecules.
Mechanism of Action
The mechanism of action of 1-Bromo-3,5-difluoro-2-(2,2,2-trifluoroethoxy)benzene involves its interaction with molecular targets such as enzymes and receptors. The presence of halogen atoms and the trifluoroethoxy group can enhance the compound’s binding affinity and specificity for certain biological targets. This interaction can modulate the activity of enzymes or receptors, leading to changes in cellular signaling pathways and physiological responses .
Comparison with Similar Compounds
Similar Compounds
- 1-Bromo-3,5-difluorobenzene
- 1-Bromo-2,6-difluorobenzene
- 1-Bromo-2,3-difluorobenzene
- 1-Bromo-3,5-dichlorobenzene
Uniqueness
1-Bromo-3,5-difluoro-2-(2,2,2-trifluoroethoxy)benzene is unique due to the presence of the trifluoroethoxy group, which imparts distinct chemical and physical properties compared to other halogenated benzene derivatives. This group can influence the compound’s reactivity, solubility, and interaction with biological targets, making it a valuable compound for various applications .
Properties
CAS No. |
1002355-81-8 |
---|---|
Molecular Formula |
C8H4BrF5O |
Molecular Weight |
291.01 g/mol |
IUPAC Name |
1-bromo-3,5-difluoro-2-(2,2,2-trifluoroethoxy)benzene |
InChI |
InChI=1S/C8H4BrF5O/c9-5-1-4(10)2-6(11)7(5)15-3-8(12,13)14/h1-2H,3H2 |
InChI Key |
FZBLZHDSPAMJGJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C(=C1F)OCC(F)(F)F)Br)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.